3-methoxy-N-3-pyridinylbenzamide
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Overview
Description
3-methoxy-N-3-pyridinylbenzamide, also known as MPB or MPB-55, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate the endocannabinoid system. In
Scientific Research Applications
3-methoxy-N-3-pyridinylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 3-methoxy-N-3-pyridinylbenzamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Mechanism of Action
3-methoxy-N-3-pyridinylbenzamide modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, 3-methoxy-N-3-pyridinylbenzamide increases the levels of anandamide, leading to its therapeutic effects.
Biochemical and Physiological Effects
3-methoxy-N-3-pyridinylbenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in animal models. 3-methoxy-N-3-pyridinylbenzamide has been shown to have neuroprotective effects by reducing neuronal damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
3-methoxy-N-3-pyridinylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise dosing and control over the experimental conditions. 3-methoxy-N-3-pyridinylbenzamide has also been shown to have low toxicity and few side effects in animal models. However, 3-methoxy-N-3-pyridinylbenzamide has some limitations, including its limited solubility in water and its potential to interact with other enzymes in the endocannabinoid system.
Future Directions
3-methoxy-N-3-pyridinylbenzamide has several potential future directions for research. It could be studied further for its potential use in the treatment of anxiety, depression, and addiction. 3-methoxy-N-3-pyridinylbenzamide could also be modified to improve its solubility and selectivity for FAAH. Additionally, 3-methoxy-N-3-pyridinylbenzamide could be studied for its potential use in combination therapies with other drugs.
Conclusion
In conclusion, 3-methoxy-N-3-pyridinylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. 3-methoxy-N-3-pyridinylbenzamide modulates the endocannabinoid system by inhibiting FAAH, leading to its anti-inflammatory, analgesic, and neuroprotective effects. 3-methoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including precise dosing and low toxicity. However, it also has limitations, including limited solubility and potential interactions with other enzymes in the endocannabinoid system. 3-methoxy-N-3-pyridinylbenzamide has several potential future directions for research, including its use in the treatment of anxiety, depression, and addiction, modification for improved solubility and selectivity, and use in combination therapies.
Synthesis Methods
The synthesis of 3-methoxy-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with 3-amino-4-methoxybenzamide in the presence of a coupling agent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
properties
IUPAC Name |
3-methoxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-11-5-3-7-14-9-11/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXELZTXMRUJORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(pyridin-3-yl)benzamide |
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